2-Benzoyl-1,3-dithiane
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Overview
Description
2-Benzoyl-1,3-dithiane is an organic compound with the molecular formula C11H12OS2. It is a derivative of 1,3-dithiane, where a benzoyl group is attached to the second carbon of the dithiane ring. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzoyl-1,3-dithiane can be synthesized through the reaction of 1,3-propane-dithiol with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an inert solvent like dichloromethane at room temperature. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of starting materials and the simplicity of the reaction setup .
Chemical Reactions Analysis
Types of Reactions: 2-Benzoyl-1,3-dithiane undergoes various chemical reactions, including:
Substitution: The dithiane ring can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted dithianes.
Scientific Research Applications
2-Benzoyl-1,3-dithiane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzoyl-1,3-dithiane primarily involves its ability to act as a nucleophile in various organic reactions. The sulfur atoms in the dithiane ring can stabilize negative charges, making the compound an effective nucleophile. This property is exploited in the Corey-Seebach reaction, where the dithiane acts as an acyl anion equivalent, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
1,3-Dithiane: A parent compound of 2-Benzoyl-1,3-dithiane, used as a protecting group for carbonyl compounds.
1,4-Dithiane: Another dithiane derivative with different reactivity and applications.
2-Methyl-1,3-dithiane: Similar in structure but with a methyl group instead of a benzoyl group.
Uniqueness: this compound is unique due to the presence of the benzoyl group, which imparts distinct reactivity and stability compared to other dithiane derivatives. This makes it particularly useful in specific synthetic applications where the benzoyl group can participate in further chemical transformations .
Properties
CAS No. |
21504-07-4 |
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Molecular Formula |
C11H12OS2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
1,3-dithian-2-yl(phenyl)methanone |
InChI |
InChI=1S/C11H12OS2/c12-10(9-5-2-1-3-6-9)11-13-7-4-8-14-11/h1-3,5-6,11H,4,7-8H2 |
InChI Key |
UUTGHMJIZSVFHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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